G-5555 hydrochloride mechanism of action
G-5555 hydrochloride mechanism of action
An In-Depth Technical Guide to the Mechanism of Action of G-5555 Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
G-5555 hydrochloride is a potent and selective, ATP-competitive inhibitor of p21-activated kinase 1 (PAK1), a key regulator of numerous cellular processes.[1][2][3][4][5][6] As a member of the group I PAK inhibitors, G-5555 has demonstrated significant potential in preclinical models of various cancers, including thyroid, breast, and lung cancer.[1][3][7] This document provides a comprehensive overview of the mechanism of action of G-5555 hydrochloride, detailing its biochemical activity, cellular effects, and preclinical efficacy.
Core Mechanism of Action
The primary mechanism of action of G-5555 hydrochloride is the direct inhibition of the kinase activity of group I p21-activated kinases, with a particularly high affinity for PAK1. By competing with ATP for the kinase's binding site, G-5555 effectively blocks the transfer of phosphate (B84403) groups to downstream substrates, thereby disrupting the signaling cascades that rely on PAK activity.[1][6]
Signaling Pathways Modulated by G-5555
G-5555, through its inhibition of group I PAKs, modulates several critical signaling pathways implicated in cancer progression. PAKs are central nodes in signaling networks that control cell proliferation, survival, motility, and angiogenesis.
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MAPK Pathway: PAKs can activate the MAPK pathway by phosphorylating Raf1.[5] Inhibition of PAK1 by G-5555 leads to a reduction in the phosphorylation of the downstream substrate MEK1 at serine 298, thereby attenuating MAPK signaling.[3][7]
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Cytoskeletal Dynamics: Group I PAKs are crucial for regulating the actin cytoskeleton, which is essential for cell migration and invasion.[1] G-5555 has been shown to reduce thyroid cancer cell migration and invasion, likely through its effects on cytoskeletal rearrangement.[1]
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Cell Cycle Progression and Survival: PAKs influence cell cycle progression and apoptosis.[5] Treatment with G-5555 has been observed to reduce cancer cell viability and inhibit cell cycle progression.[1]
Quantitative Data
The potency and selectivity of G-5555 hydrochloride have been characterized through various biochemical assays.
Table 1: Binding Affinity of G-5555 Hydrochloride
| Target | Ki (nM) |
| PAK1 | 3.7[2][3][5][6][7] |
| PAK2 | 11[5][7][8] |
Table 2: Inhibitory Potency (IC50) of G-5555 Against Various Kinases
| Kinase | IC50 (nM) |
| SIK2 | 9[3][7][8] |
| PAK2 | 11[3][7][8] |
| KHS1 | 10[3][7][8] |
| MST4 | 20[3][7][8] |
| YSK1 | 34[3][7][8] |
| MST3 | 43[3][7][8] |
| Lck | 52[3][7][8] |
| hERG Channel | >10,000[3][7] |
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of preclinical findings.
Kinase Inhibition Assay
A frequently utilized method to determine the inhibitory activity of G-5555 is a FRET-based kinase assay.
Protocol:
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Reaction Mixture Preparation: A 10 µL assay mixture is prepared containing 50 mM HEPES (pH 7.5), 0.01% Brij-35, 10 mM MgCl2, and 1 mM EGTA.[3]
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Component Addition: 2 µM of a FRET peptide substrate and the specific PAK enzyme (e.g., 20 pM PAK1) are added to the mixture.[3]
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Compound Incubation: Serially diluted G-5555 hydrochloride is pre-incubated with the enzyme and substrate mixture for 10 minutes at 22°C in a 384-well plate.[3]
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Assay Initiation: The kinase reaction is initiated by the addition of 2.5 µL of assay buffer containing 4x ATP (final concentration varies depending on the PAK enzyme, e.g., 160 µM for PAK1).[3]
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Data Acquisition: The fluorescence resonance energy transfer is measured over time to determine the rate of substrate phosphorylation and, consequently, the inhibitory effect of G-5555.
In Vivo Studies in Mouse Models
Preclinical evaluation of G-5555 hydrochloride has been conducted in various mouse xenograft models.
Dosing and Administration:
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Vehicle Preparation: G-5555 hydrochloride is dissolved in a vehicle consisting of 0.5% (w/v) methylcellulose (B11928114) and 0.2% (w/v) Tween 80 in sterile water at a concentration of 2.5 mg/mL. The solution is sonicated for 30 minutes at 4°C to ensure proper dissolution.[1]
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Administration: In a non-small cell lung cancer (NSCLC) xenograft model (H292), G-5555 was administered orally at a dose of 25 mg/kg, twice daily (b.i.d.).[3][7]
Efficacy Assessment:
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Tumor Growth Inhibition: Treatment with G-5555 at 25 mg/kg b.i.d. resulted in a 60% tumor growth inhibition in both the H292 NSCLC and a PAK1-amplified breast cancer (MDAMB-175) xenograft model.[3][7]
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Pharmacodynamic Readouts: Inhibition of the PAK1/2 downstream substrate MEK1 S298 phosphorylation was observed in the tumor tissue, confirming target engagement in vivo.[3][7]
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Thyroid Cancer Model: In a BRAFV600E-driven murine model of papillary thyroid cancer, oral treatment with G-5555 restrained thyroid size by over 50% and reduced carcinoma formation.[1]
Logical Relationships and Therapeutic Potential
The mechanism of action of G-5555 hydrochloride suggests its therapeutic utility in specific cancer contexts.
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PAK-Amplified Cancers: There is a strong correlation between PAK1 amplification and sensitivity to G-5555. In a panel of 23 breast cancer cell lines, those with PAK amplification exhibited significantly greater growth inhibition in response to G-5555.[3][7]
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Overcoming Drug Resistance: PAK activation has been identified as a mechanism of primary resistance to BRAF and MEK inhibitors in melanoma.[1] This suggests that combining G-5555 with MAPK pathway inhibitors could be a promising strategy to overcome or prevent resistance.
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Synergistic Combinations: In BRAFV600E-mutated thyroid cancer cell lines, G-5555 has shown synergistic effects when combined with the BRAF inhibitor Vemurafenib.[1] Synergy was also observed with an AKT inhibitor in a PIK3CA-mutated thyroid cancer cell line.[1]
Conclusion
G-5555 hydrochloride is a well-characterized, potent, and selective inhibitor of group I PAKs. Its mechanism of action, involving the disruption of key signaling pathways that drive cancer cell proliferation, survival, and motility, provides a strong rationale for its continued investigation as a therapeutic agent. The preclinical data, particularly the demonstrated efficacy in PAK-amplified tumors and the potential to overcome resistance to targeted therapies, highlight the promise of G-5555 for specific patient populations. Further clinical investigation is warranted to fully elucidate the therapeutic potential of this compound.
References
- 1. MAPK- and AKT-activated thyroid cancers are sensitive to group I PAK inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. PAK (Inhibitors Agonists Modulators Antagonists) | TargetMol [targetmol.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. G-5555 | PAK | TargetMol [targetmol.com]
